2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPNVPUCPFWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel or copper, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include solvent-free microwave-assisted synthesis or the use of room temperature ionic liquids to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts or dyes
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and propylsulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key structural analogs and their differentiating features:
Key Observations :
- Thioether (benzylsulfanyl) and sulfonamide groups may confer resistance to oxidative metabolism compared to ether-linked derivatives like Allylenine .
Physicochemical Properties
| Property | Target Compound | 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole HCl | Cifenline |
|---|---|---|---|
| Molecular Weight | ~340 g/mol* | 238.72 g/mol (HCl salt) | 278.37 g/mol |
| Solubility (Predicted) | Moderate in polar solvents | High (due to HCl salt) | Low (lipophilic) |
| Stability | High (sulfonamide resistance) | Moderate | High |
*Calculated based on C₁₆H₂₀N₂O₂S₂.
Biological Activity
The compound 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
- Molecular Formula : C₁₃H₁₈N₂O₂S₂
- Molecular Weight : 302.42 g/mol
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives showed promising inhibition zones, indicating their potential as effective antimicrobial agents.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(Benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole | 20 (E. coli) |
| Reference Drug (Ciprofloxacin) | 30 (E. coli) |
These findings suggest that the compound's structural features contribute to its antibacterial efficacy, making it a candidate for further development in treating bacterial infections .
Anticancer Properties
Imidazole derivatives have been studied for their anticancer potential. In vitro assays demonstrated that compounds similar to 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole exhibited cytotoxic effects on various cancer cell lines. A notable study reported that imidazole derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins.
Case Study :
A specific derivative was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations of 10 μM and higher. The study concluded that the imidazole scaffold plays a crucial role in enhancing anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vivo studies demonstrated that administration of related imidazole derivatives reduced edema in animal models of inflammation.
The biological activity of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
- Modulation of Cell Signaling Pathways : It can affect signaling pathways related to cell proliferation and survival, particularly in cancer cells.
- Interaction with Membrane Proteins : The compound's ability to interact with bacterial membranes may disrupt their integrity, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
